molecular formula C21H21N3O4 B2914889 N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide CAS No. 1251574-09-0

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide

Cat. No. B2914889
CAS RN: 1251574-09-0
M. Wt: 379.416
InChI Key: FJEFOWVOCSHXCK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide, commonly known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various diseases. It was initially developed as an antihistamine drug but later found to have neuroprotective effects, leading to its investigation as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In

Scientific Research Applications

Histone Deacetylase Inhibition

The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar in structure to N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide, have been documented. This compound acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11, which are critical in regulating gene expression. The inhibition of these enzymes can block cancer cell proliferation and induce cell-cycle arrest and apoptosis, highlighting the compound's potential as an anticancer drug (Zhou et al., 2008).

Chemical Synthesis and Pharmacological Evaluation

Novel heterocyclic compounds derived from visnagenone and khellinone, structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide derivatives, have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).

Analytical Chemistry Applications

The compound has been utilized in analytical chemistry for the separation and identification of related substances in pharmaceuticals, such as imatinib mesylate and its analogs. This application demonstrates the compound's utility in ensuring the quality and purity of pharmaceutical products, contributing to patient safety and drug efficacy (Ye et al., 2012).

Mass Spectrometry and Chemical Transformation Prediction

Tandem mass spectrometry has been applied to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, including compounds like this compound. This research provides insights into the reactivity of potential reaction centers within the molecule, offering a foundation for further chemical synthesis and modification studies (Wang et al., 2006).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-18-8-7-15(13-19(18)27-2)9-12-22-20(25)16-5-3-6-17(14-16)28-21-23-10-4-11-24-21/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEFOWVOCSHXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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